molecular formula C9H14FN3O B13633177 4-fluoro-3-(3-methoxycyclobutyl)-1-methyl-1H-pyrazol-5-amine

4-fluoro-3-(3-methoxycyclobutyl)-1-methyl-1H-pyrazol-5-amine

Cat. No.: B13633177
M. Wt: 199.23 g/mol
InChI Key: QEDARFBHAQSRDG-UHFFFAOYSA-N
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Description

4-fluoro-3-(3-methoxycyclobutyl)-1-methyl-1H-pyrazol-5-amine is a synthetic compound characterized by its unique chemical structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of a fluorine atom, a methoxycyclobutyl group, and a pyrazolamine core makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-3-(3-methoxycyclobutyl)-1-methyl-1H-pyrazol-5-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrazole Core: The initial step involves the formation of the pyrazole ring through a cyclization reaction. This can be achieved by reacting a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Methoxycyclobutyl Group: The methoxycyclobutyl group can be introduced through a nucleophilic substitution reaction. This involves reacting a suitable cyclobutyl halide with a methoxy group in the presence of a base.

    Methylation: The final step involves the methylation of the pyrazole nitrogen using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-3-(3-methoxycyclobutyl)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-fluoro-3-(3-methoxycyclobutyl)-1-methyl-1H-pyrazol-5-amine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

    Material Science: The unique structural features of the compound make it suitable for the development of novel materials with specific properties, such as improved thermal stability or electronic characteristics.

Mechanism of Action

The mechanism of action of 4-fluoro-3-(3-methoxycyclobutyl)-1-methyl-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins, nucleic acids, or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-3-methoxyphenylboronic acid
  • 3-methoxy-4-(methoxycarbonyl)phenylboronic acid

Comparison

Compared to similar compounds, 4-fluoro-3-(3-methoxycyclobutyl)-1-methyl-1H-pyrazol-5-amine is unique due to the presence of the methoxycyclobutyl group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C9H14FN3O

Molecular Weight

199.23 g/mol

IUPAC Name

4-fluoro-5-(3-methoxycyclobutyl)-2-methylpyrazol-3-amine

InChI

InChI=1S/C9H14FN3O/c1-13-9(11)7(10)8(12-13)5-3-6(4-5)14-2/h5-6H,3-4,11H2,1-2H3

InChI Key

QEDARFBHAQSRDG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C2CC(C2)OC)F)N

Origin of Product

United States

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